2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride
Overview
Description
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride is a chemical compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework that imparts high stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride typically involves multiple steps. One common method includes the reaction of adamantanone with an appropriate alcohol to form an intermediate, which is then reacted with diisopropylamine under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules with adamantane frameworks.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane framework allows the compound to fit into certain binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride
Uniqueness
Compared to similar compounds, 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride is unique due to its specific structural features and the presence of diisopropylamino groups. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2.ClH/c1-14(2)21(15(3)4)11-19(22)12-23-13-20-8-16-5-17(9-20)7-18(6-16)10-20;/h14-19,22H,5-13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRPBMNNWMBJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COCC12CC3CC(C1)CC(C3)C2)O)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950548 | |
Record name | 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27866-21-3 | |
Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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